N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a chemical compound characterized by its complex structure, which includes a thiazole ring, a dichlorophenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of 2-aminothiazoles with appropriate halogenated phenyl compounds under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Process optimization, including temperature control, solvent choice, and reaction time, is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. Its unique structure may contribute to the development of new treatments for various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
N-(3,4-dichlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
Uniqueness: N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-13-7-6-11(8-14(13)19)15-10-24-17(20-15)21-16(22)9-23-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBJMBDVYDNAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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